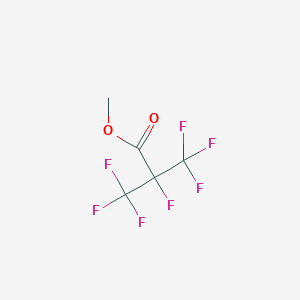
(S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to “(S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate” can start from S-proline via a chloroacetylation followed by an amidation of its carboxylate group and a final dehydration .Molecular Structure Analysis
The molecular formula of “(S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate” is C10H18BrNO2. The molecular weight is 264.16 g/mol . The InChI code is 1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7H2,1-3H3/t8-/m0/s1 .Physical And Chemical Properties Analysis
“(S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate” is an oil at room temperature . It has a molecular weight of 264.16 g/mol . The compound has a XLogP3-AA value of 2.4, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors .Applications De Recherche Scientifique
Synthesis and Structural Analysis : The compound "tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate" was synthesized using a mixed anhydride method and characterized by spectroscopy and X-ray diffraction. This research contributes to the understanding of the structural and chemical properties of similar pyrrolidine derivatives (Naveen et al., 2007).
Asymmetric Synthesis : A study described the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, showcasing a practical approach to creating chiral pyrrolidine derivatives, which are useful in various pharmaceutical applications (Chung et al., 2005).
Reduction Studies : The reduction of chiral (S)-tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate was examined, providing insights into the synthesis of compounds with excellent diastereoselectivities, which are significant for creating stereochemically pure pharmaceuticals (Funabiki et al., 2008).
Palladium-Catalyzed Coupling Reactions : A study focused on the palladium-catalyzed coupling reactions of tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate with arylboronic acids, which contributes to the field of organometallic chemistry and its application in synthesizing complex organic compounds (Wustrow & Wise, 1991).
In Situ Trapping in Organic Synthesis : The addition of (S)-(+)-tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate to activated zinc and aryl halides, along with a catalyst, was studied for the in situ trapping and formation of Boc-protected 2-benzylpyrrolidines, a method useful in organic synthesis (Massah et al., 2010).
Pyridine Derivative Synthesis : Research on the synthesis of pyrrolidine nitroxides, known for their high resistance to bioreduction, from pyrroline-1-oxides through additions and hydrogenation processes. This work contributes to the understanding of nitroxide chemistry and its potential applications (Taratayko et al., 2022).
Safety And Hazards
The safety information for “(S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .
Propriétés
IUPAC Name |
tert-butyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7H2,1-3H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMADJAEHVCZKN-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate | |
CAS RN |
128542-75-6 | |
| Record name | tert-butyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



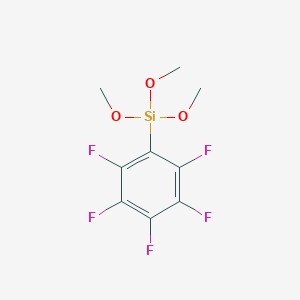
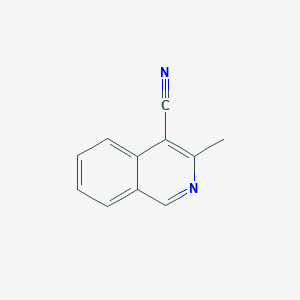

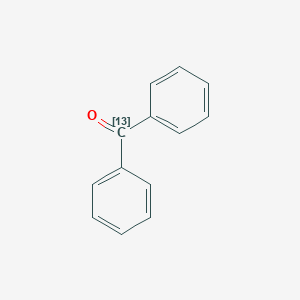
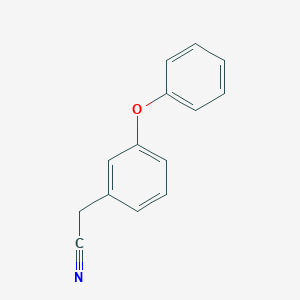
![2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(3-nitrophenyl)azo]-](/img/structure/B179427.png)

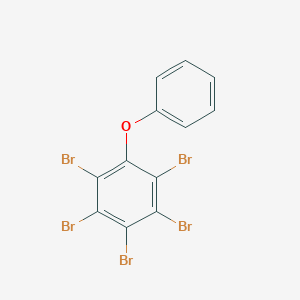

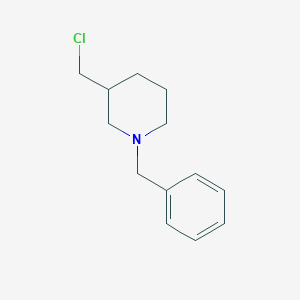
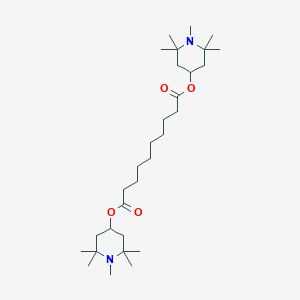
![Sodium hydrogen 4-[[4-(ethylamino)-m-tolyl][4-(ethylimino)-3-methylcyclohexa-2,5-dien-1-ylidene]methyl]-6-hydroxybenzene-1,3-disulphonate](/img/structure/B179442.png)
